molecular formula C22H23NO6 B8101508 Mycolutein

Mycolutein

Cat. No.: B8101508
M. Wt: 397.4 g/mol
InChI Key: OGUMLESFFBGVOO-VJDLAWOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycolutein is a natural product antibiotic compound with the molecular formula C22H23NO6 and a molecular weight of 397.42 g/mol . Also identified as identical to the antibiotic Aureothin, this substance has a documented history of being isolated from microbial cultures for research purposes . Its structure is characterized by a nitroaromatic group and a polyene macrolactone core, which contributes to its biological activity . Researchers studying natural products and antibiotic mechanisms will find this compound to be a compound of significant interest. Its structural features serve as a valuable model for the exploration of bioactive microbial metabolites. The compound has very low solubility in aqueous systems, with a calculated solubility of approximately 9.5 x 10 -3 g/L at 25°C . This property is a critical consideration for researchers designing experimental formulations and delivery systems for this class of compounds. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(2R,5Z)-5-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-13(11-16-5-7-17(8-6-16)23(25)26)12-18-9-10-19(28-18)21-14(2)20(24)15(3)22(27-4)29-21/h5-8,11-12,19H,9-10H2,1-4H3/b13-11+,18-12-/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUMLESFFBGVOO-VJDLAWOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)[C@H]2CC/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2825-00-5
Record name Aureothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AUREOTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G359FGQ2RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Strain Selection and Cultivation

  • Source Strains : Streptomyces thioluteus and related species are historically associated with this compound production.

  • Medium Composition :

    • Carbon sources: Glucose (2–4% w/v), glycerol (1–2% w/v).

    • Nitrogen sources: Soy flour (3–5% w/v), ammonium sulfate (0.5–1% w/v).

    • Salts: CaCO₃ (0.5% w/v) for pH stabilization.

  • Fermentation Conditions :

    • Temperature: 25–30°C.

    • Aeration: 0.5–1.0 vvm (air volume per medium volume per minute).

    • Duration: 5–7 days.

Metabolite Extraction

  • Supercritical Fluid Extraction (SFE) :

    • CO₂ at 200 bar, 40°C with 20% ethanol or ethyl acetate as co-solvent.

    • Yields 12–15% higher than ultrasonic-assisted extraction.

  • Solvent Partitioning :

    • Methanol-acetone (1:1 v/v) extraction followed by liquid-liquid partitioning with heptane.

Industrial-Scale Formulation

Patent CN110432272A outlines a pesticidal formulation containing this compound, emphasizing scalability and stability:

Composition (Weight Ratios)

ComponentProportion (%)Function
This compound8–12Active antimicrobial
Carbendazim3–5Synergistic fungicide
Biphenthrin5–7Insecticidal adjuvant
Stearic acid2–10Surfactant
Polyethylene glycol10–11Stabilizer
Bentonite5–8Carrier

Preparation Protocol

  • Primary Mixing :

    • Dissolve carbendazim and biphenthrin in deionized water (200 parts).

    • Add surfactant (stearic acid) and auxiliary agents (polyethylene glycol).

  • Secondary Integration :

    • Incorporate this compound and jinggangmeisu (a related antibiotic) under mechanical stirring (500 rpm, 1 h).

  • Final Stabilization :

    • Add organosilicon (9–10%) and bentonite, followed by 2–3 h maturation.

Analytical Validation

Quantification Methods

  • HPLC-DAD :

    • Column: C18 (250 × 4.6 mm, 5 µm).

    • Mobile phase: Acetonitrile/0.1% formic acid (70:30 v/v).

    • Retention time: 12.3 min.

  • LC-MS/MS :

    • ESI+ mode, m/z 489.2 → 321.1 (quantifier ion).

Yield Optimization

ParameterOptimal RangeYield Increase (%)
Ethanol co-solvent20% v/v18–22
Fermentation pH6.0–6.515
Inoculum age30 h12

Challenges and Limitations

  • Thermolability : Degrades above 50°C, necessitating low-temperature extraction.

  • Ethanol Sensitivity : Activity declines at >6% ethanol.

  • Regulatory Gaps : No established ISO or USP standards for purity assessment .

Chemical Reactions Analysis

Types of Reactions: Mycolutein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Antibacterial Properties

Mycolutein demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism typically involves interference with bacterial cell wall synthesis, which is critical for bacterial survival. Research indicates that this compound can inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainSensitivity to this compoundMechanism of Action
Staphylococcus aureusSensitiveInhibition of cell wall synthesis
Escherichia coliSensitiveDisruption of cell membrane integrity
Pseudomonas aeruginosaModerately sensitiveInterference with metabolic processes

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties as well. In vitro experiments have shown that it can inhibit the growth of human fibrosarcoma cells with an IC50 value of 30 μM, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Observations
HT1080 (fibrosarcoma)30Significant growth inhibition observed
MCF-7 (breast cancer)TBDFurther studies needed for conclusive results

Table 3: Comparison of Polyketide Compounds

CompoundStructure FeaturesBiological ActivityUnique Aspects
This compoundC-nitro compound, complex structureAntibacterialInhibits thioredoxin reductase
AureothinC-nitro compound with tetrahydrofuran ringAntibacterialUnique P450-mediated reactions
PulvomycinMultiple functional groupsAntifungal and antibacterialActive against resistant strains
LabilomycinSimilar polyketide structureAntibacterialPotent activity against tuberculosis bacteria

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • A study published in The Journal of Antibiotics highlighted the isolation and characterization of this compound from various Streptomyces species, confirming its broad-spectrum antibacterial activity .
  • Research on the biosynthesis pathways of this compound has provided insights into its production and potential modifications to enhance its therapeutic efficacy .
  • Investigations into the synergistic effects of this compound with other antibiotics have shown promise in overcoming resistance mechanisms in pathogenic bacteria.

Mechanism of Action

Mycolutein exerts its effects through the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Molecular Targets and Pathways Involved:

  • Enzymes: this compound targets enzymes such as transpeptidases and carboxypeptidases, which are crucial for peptidoglycan synthesis.

  • Pathways: The compound interferes with the peptidoglycan biosynthesis pathway, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of Mycolutein and its structurally or functionally analogous compounds:

Compound Molecular Formula Molecular Weight Structural Features Biological Activities Source
This compound C₁₀H₂₄O₆N (proposed) ~278.3 g/mol Nitrophenyl group, aromatic nucleus Antimicrobial (alkali-sensitive) Cyanobacteria (SFE-enriched)
Luteoreticuls Not reported Not reported Nitrophenyl-containing Not explicitly reported Cyanobacteria (SFE-enriched)
Aureothin C₁₅H₁₉NO₅ 293.32 g/mol Polyketide backbone, nitro group Antitumor, antimicrobial, insecticidal Streptomyces thioluteus
Chaetoglobosin C₃₂H₃₄N₂O₅ 526.62 g/mol Epoxide-containing polycyclic Cytotoxic, antifungal Fungal sources

Key Comparisons

Structural Divergence: this compound and Luteoreticuls share nitrophenyl moieties, distinguishing them from Aureothin’s polyketide-nitro hybrid structure . Chaetoglobosin, however, lacks nitro groups but contains epoxide rings, contributing to its cytotoxicity . Aureothin’s molecular formula (C₁₅H₁₉NO₅) and weight (293.32 g/mol) differ significantly from this compound’s proposed formula (C₁₀H₂₄O₆N), resolving earlier misidentifications .

Chaetoglobosin’s cytotoxicity contrasts with this compound’s narrower activity range, highlighting functional trade-offs between structural complexity and reactivity .

Extraction and Stability :

  • This compound and Luteoreticuls are enriched via alcohol-modified SFE, which preserves their nitro-aromatic structures better than conventional solvent extraction . Aureothin, however, is typically isolated using organic solvents, reflecting its stability under diverse conditions .

Research Findings and Implications

  • Historical Context : Early studies conflated this compound with Aureothin due to overlapping antimicrobial properties . However, advances in analytical chemistry (e.g., HPLC, NMR) clarified their distinct structures and biosynthetic pathways .
  • Biotechnological Potential: this compound’s alkali sensitivity limits its pharmaceutical use, but SFE optimization could enhance its stability for drug discovery . In contrast, Aureothin’s robust bioactivity has spurred synthetic biology efforts to engineer high-yield strains .
  • Knowledge Gaps: The exact biosynthetic pathway of this compound remains uncharacterized, unlike Aureothin, which is derived from type I polyketide synthases . Comparative genomic studies could resolve this gap.

Biological Activity

Mycolutein is a secondary metabolite derived from the actinobacteria Streptomyces species, specifically Streptomyces distallicus. This compound has garnered attention due to its potential biological activities, including antimicrobial and cytotoxic effects. Research into this compound has revealed various aspects of its biological activity, which are summarized below.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In studies, it has been shown to inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial efficacy of this compound was evaluated against a panel of microorganisms, and the results indicated that it possesses selective activity against Gram-positive bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus1532
Escherichia coli1064
Candida albicans1216

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Cytotoxic Effects

Research has also highlighted the cytotoxic effects of this compound on cancer cell lines. A notable study reported that this compound exhibited growth inhibitory effects on human fibrosarcoma HT1080 cells with an IC50 value of approximately 30 μM. This indicates a potential for this compound in cancer therapeutics, although further studies are necessary to elucidate its mechanisms of action .

The biological activity of this compound can be attributed to its unique chemical structure, which includes functional groups that interact with cellular components. The compound's ability to form heteroatom-heteroatom bonds has been implicated in its reactivity and biological efficacy. Such structural features may enhance its interaction with microbial and cancer cell targets, leading to its observed bioactivities .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a variety of pathogens. The study involved assessing both the inhibition zones and MIC values across different strains. Results demonstrated that this compound was particularly effective against Staphylococcus aureus, suggesting its potential use in treating skin infections caused by this bacterium.

Case Study 2: Cytotoxicity in Cancer Research

Another case study involved the evaluation of this compound's cytotoxic effects on HT1080 fibrosarcoma cells. Cells were treated with varying concentrations of this compound, and cell viability was assessed using MTT assays. The results indicated a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent.

Q & A

Q. What computational frameworks address data heterogeneity in this compound’s pharmacokinetic studies?

  • Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to integrate in vitro ADME data with patient demographics. Use transfer learning (e.g., BERT-based models) to harmonize disparate datasets and predict cross-species scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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